molecular formula C9H16O4 B1406856 2,5-Diethyl-1,3-dioxane-5-carboxylic acid CAS No. 1355334-45-0

2,5-Diethyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B1406856
CAS No.: 1355334-45-0
M. Wt: 188.22 g/mol
InChI Key: RXWLQOIBFCYJQC-UHFFFAOYSA-N
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Description

2,5-Diethyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is characterized by a dioxane ring substituted with ethyl groups at positions 2 and 5, and a carboxylic acid group at position 5. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-1,3-dioxane-5-carboxylic acid typically involves the reaction of ethyl-substituted dioxane derivatives with carboxylating agents under controlled conditions. One common method includes the use of diethyl malonate and ethylene glycol in the presence of an acid catalyst to form the dioxane ring, followed by carboxylation .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at positions 2 and 5 enhances its stability and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

2,5-diethyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-7-12-5-9(4-2,6-13-7)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWLQOIBFCYJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(CO1)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263934
Record name 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-45-0
Record name 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-5-carboxylic acid, 2,5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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